molecular formula C17H17N5O2 B2665357 2-(2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034383-80-5

2-(2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No. B2665357
CAS RN: 2034383-80-5
M. Wt: 323.356
InChI Key: MAOQTDLDQLNFHX-UHFFFAOYSA-N
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Description

2-(2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Heterocyclic compounds, particularly those containing benzimidazole and pyridazine moieties, are of significant interest in medicinal chemistry and synthetic organic chemistry. The construction of complex molecules often involves the synthesis and functionalization of heterocycles, which are core structures in numerous pharmaceuticals, agrochemicals, and materials (D. Davies, 1992). The one-pot synthesis of imidazo[1,2-a]pyridines from benzyl halides, 2-aminopyridines, and isocyanides demonstrates the versatility of these frameworks in constructing densely functionalized heterocycles with potential biological activity (M. Adib et al., 2011).

Biological Activities and Applications

Compounds featuring the benzimidazole nucleus are explored for their diverse biological activities, including anti-inflammatory and antiexudative effects. For instance, N-oxides of pyridinyloxy-substituted imidazo[2,1-b][1,3]thiazines have been studied for their potential as non-steroidal anti-inflammatory agents, highlighting the importance of structural modifications for enhancing biological efficacy (N. Slyvka et al., 2022). Moreover, imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antiulcer agents, underscoring the role of heterocyclic compounds in developing new therapeutic agents (J. Starrett et al., 1989).

Molecular Docking and Drug Design

The exploration of heterocyclic compounds extends into computational chemistry, where molecular docking studies aid in the design of novel drug candidates. Compounds based on pyridine and fused pyridine derivatives have been assessed for their potential as dual 5-HT7/5-HT2A serotonin receptor antagonists, demonstrating the critical role of computational tools in identifying promising therapeutic agents (E. M. Flefel et al., 2018).

properties

IUPAC Name

2-[2-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-16-6-3-8-19-22(16)11-17(24)20-9-7-13(10-20)21-12-18-14-4-1-2-5-15(14)21/h1-6,8,12-13H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOQTDLDQLNFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)CN4C(=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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